molecular formula C19H17F4NO B3074872 N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide CAS No. 1024136-82-0

N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide

Cat. No.: B3074872
CAS No.: 1024136-82-0
M. Wt: 351.3 g/mol
InChI Key: XPDUYBAUFZCYAM-UHFFFAOYSA-N
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Description

N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide is a small molecule chemical reagent of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the 3-fluoro-5-(trifluoromethyl)phenyl group have been investigated as key scaffolds in the development of potent and selective enzyme inhibitors. Research indicates that this pharmacophore can be critical for biological activity, as seen in studies of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, which are being explored for their potential in managing conditions like rheumatoid arthritis and pain . Furthermore, structurally similar N-substituted phenyl carboxamides have demonstrated significant utility in various research fields, including serving as herbicidal agents in agricultural studies . This combination of substituted aromatic groups makes this compound a valuable compound for researchers working on structure-activity relationship (SAR) studies, lead optimization, and the discovery of new bioactive molecules. Its potential mechanisms of action are typically target-specific and may involve enzyme inhibition or receptor modulation, depending on the research context. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the specific safety data sheet (SDS) for proper handling and storage guidelines.

Properties

IUPAC Name

N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F4NO/c20-15-10-14(19(21,22)23)11-16(12-15)24-17(25)18(8-4-5-9-18)13-6-2-1-3-7-13/h1-3,6-7,10-12H,4-5,8-9H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDUYBAUFZCYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801154907
Record name N-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024136-82-0
Record name N-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1024136-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide typically involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another approach involves the radical trifluoromethylation of carbon-centered radical intermediates, which has been shown to be effective in introducing the trifluoromethyl group into the molecule .

Chemical Reactions Analysis

N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared to three analogues from diverse sources (Table 1):

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Substituents Functional Groups Potential Use
N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide C₁₉H₁₇F₄NO 351.35 3-fluoro, 5-CF₃ on phenyl Cyclopentane, carboxamide Agrochemical (inferred)
N-(1,3-benzodioxol-5-yl)-1-phenylcyclopentane-1-carboxamide C₁₉H₁₉NO₃ 309.36 Benzodioxol (electron-rich) Cyclopentane, carboxamide, dioxolane Not specified
Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) C₁₇H₁₇F₃NO₂ 332.32 Isopropoxy, 2-CF₃ Benzamide Pesticide (fungicide)

Key Differences and Implications

Substituent Effects
  • Fluorination : The target compound’s 3-fluoro-5-CF₃ substitution contrasts with the benzodioxol group in the analogue from . Fluorinated groups enhance lipophilicity (logP ~3.5 estimated) and oxidative stability compared to the oxygen-rich benzodioxol group (logP ~2.8) .
Functional Group Variations
  • Carboxamide vs. Benzamide : The cyclopentane-carboxamide structure in the target compound may offer steric hindrance advantages over Flutolanil’s planar benzamide, altering binding kinetics in enzyme inhibition .

Physicochemical Properties

Lipophilicity :

  • Target compound: High (predicted logP ~3.5 due to CF₃ and F).
  • Benzodioxol analogue: Moderate (logP ~2.8 due to polar dioxolane).
  • Flutolanil: Balanced (logP ~3.1, influenced by isopropoxy group) .

Metabolic Stability :

  • Fluorination in the target compound likely reduces cytochrome P450-mediated metabolism compared to the non-fluorinated benzodioxol analogue .

Biological Activity

N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide is a synthetic compound with notable biological activities. This article delves into its biological activity, synthesis methods, and comparative analysis with similar compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C19H17F4NO
  • Molecular Weight : 351.3 g/mol
  • CAS Number : 1024136-82-0

Structure

The compound features a cyclopentane ring substituted with a phenyl group and a trifluoromethyl group, contributing to its unique properties.

Antidiabetic Potential

Recent studies have highlighted the compound's potential as a multi-target antidiabetic agent. In vitro assays demonstrated significant inhibitory effects on key enzymes involved in carbohydrate metabolism:

Enzyme Target IC50 Value (µM) Standard Comparison
α-glucosidase6.28Acarbose (2.00 µM)
α-amylase4.58Acarbose (1.58 µM)
Protein Tyrosine Phosphatase 1B (PTP1B)0.91Ursolic Acid (1.35 µM)
DPPH Assay2.36Ascorbic Acid (0.85 µM)

These results suggest that this compound exhibits promising antidiabetic activity, particularly in inhibiting PTP1B, which is crucial for insulin signaling pathways.

Molecular Docking Studies

Molecular docking studies have indicated that the compound binds effectively to the active sites of the target enzymes, suggesting a strong interaction that may underlie its biological activity. The binding affinities observed in these studies correlate with the IC50 values obtained from the enzyme inhibition assays.

Synthesis Methods

The synthesis of this compound typically involves:

  • Suzuki–Miyaura Coupling Reaction : This method is widely used for forming carbon-carbon bonds and involves boron reagents and palladium catalysts.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation using agents like potassium permanganate and reduction with lithium aluminum hydride.

Comparative Analysis

When compared to similar compounds containing trifluoromethyl groups, such as Berotralstat and Fluazifop, this compound shows distinct advantages in terms of its specific biological targets and potential therapeutic applications.

Table: Comparison with Similar Compounds

Compound Name Biological Activity Use Case
This compoundMulti-target antidiabetic agentDiabetes management
BerotralstatInhibitor of bradykinin B2 receptorTreatment of hereditary angioedema
FluazifopHerbicideWeed control in agriculture

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide and its analogues?

The synthesis typically involves coupling cyclopentane-carboxamide precursors with fluorinated aromatic amines. For example, reductive amination (using NaBH₄ in methanol) or carbodiimide-mediated coupling (e.g., CDI in THF) are standard methods to form the carboxamide bond . Key intermediates like 3-fluoro-5-(trifluoromethyl)aniline are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. Purification often employs preparative TLC or silica gel chromatography .

Q. How is structural confirmation achieved for this compound?

Structural integrity is confirmed via ¹H/¹³C NMR to assign proton and carbon environments (e.g., aromatic protons at δ 7.2–7.8 ppm, CF₃ groups at δ 120–125 ppm in ¹³C NMR) and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₄F₄NO: 364.1064; observed: 364.1068) .** X-ray crystallography may resolve stereochemistry in crystalline derivatives .

Q. What analytical techniques are used to assess purity?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95% typically required for pharmacological studies). TLC (silica gel, ethyl acetate/hexane) provides rapid qualitative assessment. Elemental analysis ensures stoichiometric consistency .

Q. How are solubility and stability profiles determined for this compound?

Solubility is tested in DMSO, PBS, and ethanol via nephelometry. Stability is assessed in simulated biological fluids (e.g., plasma, pH 7.4 buffer) using LC-MS over 24–72 hours to detect degradation products .

Q. What computational tools predict physicochemical properties?

Lipinski’s Rule of Five (via SwissADME) evaluates drug-likeness. LogP (octanol-water partition coefficient) is calculated using ChemDraw or Molinspiration to predict membrane permeability. pKₐ estimation (ACD/Labs) informs ionization state under physiological conditions .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with sterically hindered substituents?

Bulky substituents (e.g., trifluoromethyl groups) reduce reaction efficiency. Strategies include:

  • Excess reagents : Adding 2–3 equivalents of ketones/amines to drive reactions to completion .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 hrs to 30 mins) and improves yield .
  • Catalytic additives : Use of DMAP or HOBt in coupling reactions minimizes side products .

Q. What in vitro assays evaluate target engagement for this compound?

  • Enzyme inhibition : Microsomal prostaglandin E synthase-1 (mPGES-1) inhibition assays (IC₅₀ determination via ELISA) .
  • Receptor binding : Radioligand displacement assays (e.g., GPR52 agonism studies using cAMP accumulation assays) .
  • Cell viability : MTT assays in cancer cell lines to assess cytotoxicity (e.g., IC₅₀ = 2.5 µM in HepG2) .

Q. How is blood-brain barrier (BBB) penetration optimized?

  • Passive diffusion : Design analogues with LogP = 2–3 and molecular weight <450 Da .
  • Active transport : Introduce hydrogen-bond donors <8 and polar surface area <90 Ų .
  • In vitro models : Parallel artificial membrane permeability assay (PAMPA-BBB) predicts penetration .

Q. What strategies resolve contradictions in pharmacological data?

Discrepancies between in vitro and in vivo efficacy may arise from poor bioavailability or off-target effects. Solutions include:

  • Metabolic stability screening : Liver microsome assays identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
  • Pharmacokinetic profiling : IV/PO dosing in rodents to calculate AUC, Cₘₐₓ, and half-life .
  • Proteomic off-target screens : Affinity chromatography/MS identifies unintended binding partners .

Q. How are structure-activity relationships (SARs) elucidated for this scaffold?

  • Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at the phenyl or cyclopentane rings .
  • 3D-QSAR modeling : CoMFA/CoMSIA maps electrostatic/hydrophobic interactions to bioactivity .
  • Crystallography : Resolve ligand-target co-crystal structures (e.g., with mPGES-1) to guide rational design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide
Reactant of Route 2
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N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide

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